molecular formula C12H17N B3225573 3-(2,4-Dimethylphenyl)pyrrolidine CAS No. 1250361-38-6

3-(2,4-Dimethylphenyl)pyrrolidine

Cat. No.: B3225573
CAS No.: 1250361-38-6
M. Wt: 175.27
InChI Key: XYJJNJMGKPBTGD-UHFFFAOYSA-N
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Description

“3-(2,4-Dimethylphenyl)pyrrolidine” is a chemical compound with the molecular formula C12H17N . It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring . The compound is characterized by a pyrrolidine ring substituted with a 2,4-dimethylphenyl group .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “this compound”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, a key intermediate in the synthesis of aticaprant, (S)-2-(3,5-dimethylphenyl)pyrrolidine, was effectively prepared via a recycle process of resolution/racemization .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by sp3 hybridization, which allows efficient exploration of the pharmacophore space . The non-planarity of the pyrrolidine ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

Pyrrolidine derivatives, including “this compound”, can undergo various chemical reactions. For example, the N-heterocyclization of primary amines with diols can yield a variety of cyclic amines . Other reactions include the C(sp3)-H alkylation and arylation of amides and thioethers .

Safety and Hazards

The safety data sheet for a similar compound, 2-(3,4-Dimethylphenyl)pyrrolidine, suggests that it may cause skin and eye irritation, and inhalation or ingestion could be harmful . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Pyrrolidine derivatives, including “3-(2,4-Dimethylphenyl)pyrrolidine”, have shown promising biological effects, making them an important focus for future drug discovery and development . The stereogenicity of carbons in the pyrrolidine ring and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that future research could focus on exploring these aspects to design new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

3-(2,4-dimethylphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-3-4-12(10(2)7-9)11-5-6-13-8-11/h3-4,7,11,13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJJNJMGKPBTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2CCNC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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